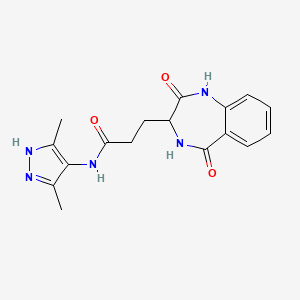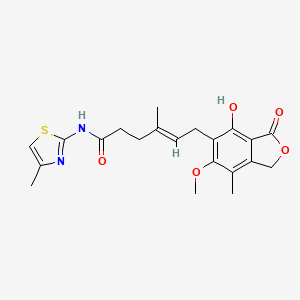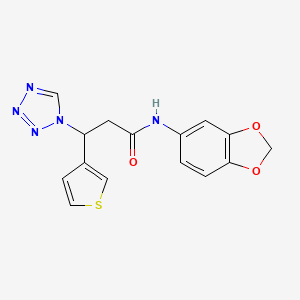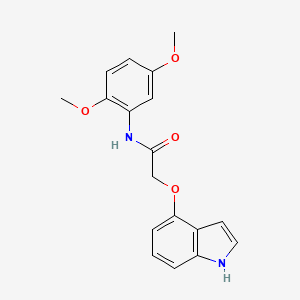![molecular formula C11H15N5O2 B10982502 N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide](/img/structure/B10982502.png)
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-(1H-pyrrol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is a synthetic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using a cyclization reaction involving hydrazine derivatives and formic acid under reflux conditions.
Attachment of the Pyrrole Group: The pyrrole group can be introduced through a nucleophilic substitution reaction using pyrrole and an appropriate leaving group such as a halide.
Methoxymethylation: The methoxymethyl group can be added using methoxymethyl chloride in the presence of a base such as sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group or the triazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antifungal, and antibacterial agent.
Pharmaceuticals: The compound is explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Materials Science: It is investigated for its use in the development of new materials with unique properties such as conductivity and stability.
Mechanism of Action
The mechanism of action of N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets. The triazole ring can bind to metal ions and enzymes, inhibiting their activity. The pyrrole group can interact with biological membranes, affecting their permeability and function.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
Uniqueness
N-[3-(METHOXYMETHYL)-1H-1,2,4-TRIAZOL-5-YL]-3-(1H-PYRROL-1-YL)PROPANAMIDE is unique due to its combination of the triazole and pyrrole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H15N5O2 |
|---|---|
Molecular Weight |
249.27 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]-3-pyrrol-1-ylpropanamide |
InChI |
InChI=1S/C11H15N5O2/c1-18-8-9-12-11(15-14-9)13-10(17)4-7-16-5-2-3-6-16/h2-3,5-6H,4,7-8H2,1H3,(H2,12,13,14,15,17) |
InChI Key |
OBNNXNOTRXZIIL-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NC(=NN1)NC(=O)CCN2C=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-{[4-(2-methyl-2H-tetrazol-5-yl)phenoxy]acetyl}-beta-alanine](/img/structure/B10982431.png)
![3,4-dimethoxy-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982438.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B10982442.png)
![methyl N-[(2-methyl-1-oxo-1,2-dihydroisoquinolin-4-yl)carbonyl]-L-valinate](/img/structure/B10982451.png)
![1-(2-Fluorophenyl)-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10982455.png)
![1-methyl-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}-1H-indole-5-carboxamide](/img/structure/B10982460.png)
![methyl 2-{[4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-4-oxobutanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10982463.png)

![(4,6-dimethoxy-1-methyl-1H-indol-2-yl)[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]methanone](/img/structure/B10982472.png)

![2-{[1-(2-methoxyethyl)-1H-indol-4-yl]oxy}-N-[5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B10982476.png)

